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Compound of Interest

Compound Name: CPTH6 hydrobromide

Cat. No.: B13339571 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity profile of CPTH6
hydrobromide against other key histone acetyltransferases (HATs). The data presented herein

is compiled from peer-reviewed research to facilitate an objective comparison with other

acetyltransferase inhibitors.

Selectivity Profile of CPTH6 Hydrobromide
CPTH6 hydrobromide has been identified as a selective inhibitor of the Gcn5 and pCAF

(p300/CBP-associated factor) histone acetyltransferases.[1][2][3][4][5][6] Experimental data

demonstrates that at high concentrations, CPTH6 significantly inhibits the enzymatic activity of

Gcn5 and pCAF, while having a negligible effect on other acetyltransferases like p300 and

CBP.[2] This selectivity distinguishes it from pan-HAT inhibitors such as Anacardic Acid.

The following table summarizes the inhibitory activity of CPTH6 hydrobromide in comparison

to other known HAT inhibitors.
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Compound Target Acetyltransferase Inhibitory Activity

CPTH6 hydrobromide p300
No significant inhibition at 800

µM[2]

CBP
No significant inhibition at 800

µM[2]

pCAF Significant inhibition[2]

Gcn5 Significant inhibition[2]

Anacardic Acid pCAF IC₅₀ ≈ 5 µM

p300 IC₅₀ ≈ 8.5 µM

MB-3 Gcn5 IC₅₀ = 100 µM

CBP IC₅₀ = 500 µM

Note: Specific IC₅₀ values for CPTH6 against pCAF and Gcn5 are not readily available in the

reviewed literature; however, the provided data at a high concentration strongly indicates its

inhibitory action against these two enzymes.

Experimental Protocols
The selectivity of CPTH6 hydrobromide was determined using an in vitro radioactive histone

acetyltransferase (HAT) assay. The following is a detailed methodology based on the key

experimental findings.

In Vitro Radioactive Histone Acetyltransferase (HAT)
Assay
Objective: To determine the inhibitory effect of a compound on the activity of a specific histone

acetyltransferase by measuring the incorporation of radiolabeled acetyl groups into a histone

substrate.

Materials:

Recombinant human acetyltransferase enzymes (p300, CBP, pCAF, Gcn5)
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Histone H3 as a substrate

[³H]acetyl-CoA (radiolabeled acetyl coenzyme A)

CPTH6 hydrobromide and other test compounds

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

Phosphocellulose filter paper

Scintillation fluid

Scintillation counter

Procedure:

Reaction Mixture Preparation: The HAT assay is typically performed in a final volume of 30

µL containing the assay buffer, 0.25 µg of histone H3, and 0.15 µCi of [³H]acetyl-CoA (20

µmol/L).

Enzyme Addition: 100 ng of the respective recombinant acetyltransferase (p300, CBP, pCAF,

or Gcn5) is added to the reaction mixture.

Inhibitor Treatment: The test compound, such as CPTH6 hydrobromide (e.g., at a

concentration of 800 µM), or a vehicle control (e.g., DMSO) is added to the reaction mixture.

Incubation: The reaction mixtures are incubated at 30°C for 15 minutes to allow for the

enzymatic reaction to proceed.

Reaction Termination and Substrate Capture: After incubation, 20 µL of the reaction mixture

is spotted onto phosphocellulose filter paper. The filter papers are then washed three times

with 50 mM NaHCO₃/Na₂CO₃ buffer (pH 9.2) to remove unincorporated [³H]acetyl-CoA.

Quantification: The filter papers are dried, and scintillation fluid is added. The amount of

incorporated radioactivity is then measured using a scintillation counter.

Data Analysis: The percentage of remaining enzymatic activity in the presence of the

inhibitor is calculated relative to the vehicle-treated control.
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Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway involving histone acetylation

and the experimental workflow for assessing acetyltransferase inhibitor selectivity.
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Start: Prepare Reagents

Prepare Assay Plates:
- HAT Enzyme (p300, CBP, pCAF, Gcn5)

- Histone Substrate
- [3H]acetyl-CoA

Add Test Compounds:
- CPTH6 Hydrobromide (at various concentrations)

- Control Inhibitors
- Vehicle Control (DMSO)

Incubate at 30°C for 15 min

Spot Reaction Mixture onto
Phosphocellulose Paper

Wash Filters to Remove
Unincorporated [3H]acetyl-CoA

Measure Radioactivity
(Scintillation Counting)

Data Analysis:
Calculate % Inhibition and Determine Selectivity

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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